molecular formula C10H4F6N4 B12853462 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene

1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene

Cat. No.: B12853462
M. Wt: 294.16 g/mol
InChI Key: PTWWXEJKTQALAL-UHFFFAOYSA-N
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Description

1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene is a chemical compound known for its unique structure and properties. It features two trifluoromethyl groups attached to a benzene ring, with each trifluoromethyl group linked to a diazirinyl moiety. This compound is of significant interest in various scientific fields due to its stability and reactivity.

Preparation Methods

The synthesis of 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by forming covalent bonds upon exposure to light.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and reactivity.

    Industry: The compound’s unique properties make it valuable in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene exerts its effects involves the activation of its diazirinyl groups upon exposure to light. This activation leads to the formation of highly reactive carbene intermediates, which can then interact with nearby molecules to form covalent bonds. These interactions are crucial in applications such as photoaffinity labeling, where the compound is used to study molecular interactions and pathways .

Comparison with Similar Compounds

1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of trifluoromethyl and diazirinyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H4F6N4

Molecular Weight

294.16 g/mol

IUPAC Name

3-(trifluoromethyl)-3-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]diazirine

InChI

InChI=1S/C10H4F6N4/c11-9(12,13)7(17-18-7)5-2-1-3-6(4-5)8(19-20-8)10(14,15)16/h1-4H

InChI Key

PTWWXEJKTQALAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C3(N=N3)C(F)(F)F

Origin of Product

United States

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